molecular formula C18H16N2O2S B2448379 (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 461673-80-3

(2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Cat. No.: B2448379
CAS No.: 461673-80-3
M. Wt: 324.4
InChI Key: CAVLULGXOQSLJB-WJDWOHSUSA-N
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Description

(2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one typically involves the condensation of 4-ethylbenzaldehyde with 4-hydroxyaniline in the presence of a thiazolidinone precursor. Common reaction conditions include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. It is often evaluated in vitro and in vivo for its efficacy against different pathogens and cancer cell lines.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-(benzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
  • (2Z,5Z)-5-(4-methylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Uniqueness

The presence of the 4-ethylbenzylidene group in (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one may confer unique properties such as enhanced biological activity or improved pharmacokinetic profiles compared to similar compounds.

Properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-12-3-5-13(6-4-12)11-16-17(22)20-18(23-16)19-14-7-9-15(21)10-8-14/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVLULGXOQSLJB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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